

An In-depth Technical Guide to (4-Bromothiophen-2-yl)boronic acid

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Compound of Interest

Compound Name: (4-Bromothiophen-2-yl)boronic acid

Cat. No.: B151689

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **(4-Bromothiophen-2-yl)boronic acid**, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document details its chemical and physical properties, spectroscopic data, and key experimental protocols for its synthesis and application.

Core Chemical and Physical Properties

(4-Bromothiophen-2-yl)boronic acid is a heterocyclic organic compound containing a thiophene ring substituted with a bromine atom and a boronic acid functional group. These features make it an important reagent in cross-coupling reactions.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₄ H ₄ BBrO ₂ S | [1] |
| Molecular Weight | 206.85 g/mol | [1] |
| CAS Number | 499769-92-5 | [1] |
| IUPAC Name | (4-bromothiophen-2-yl)boronic acid | [1] |
| Melting Point | 95-100 °C (for the isomer 5-Bromo-2-thienylboronic acid, can be used as an estimate) | [2] |
| Solubility | Generally soluble in polar organic solvents such as ethers and ketones; low solubility in nonpolar hydrocarbon solvents. The presence of the polar sulfinyl group is expected to influence its solubility profile.[3][4] | |
| Appearance | Typically a solid. | |
| Storage | Store in a dark place under an inert atmosphere, preferably in a freezer at temperatures below -20°C.[5] | |

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the identification and quality control of **(4-Bromothiophen-2-yl)boronic acid**. While specific spectra for this compound are not widely published, the following provides expected characteristic signals based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and boronic acid groups. A broad singlet corresponding to the hydroxyl protons of the boronic acid group is also anticipated.[\[6\]](#)[\[7\]](#)

^{13}C NMR: The carbon NMR spectrum will display four signals corresponding to the carbon atoms of the thiophene ring. The carbon attached to the boron atom will exhibit a characteristic chemical shift, though it can sometimes be difficult to detect.[\[8\]](#)[\[9\]](#)[\[10\]](#)

^{11}B NMR: The ^{11}B NMR spectrum provides information about the boron center. For boronic acids, a signal in the range of 27-34 ppm is typically observed.[\[11\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm^{-1}) | Assignment |
|---------------------------------|--------------------------------------|
| ~3300 (broad) | O-H stretching of the boronic acid |
| ~3100 | C-H stretching of the thiophene ring |
| ~1500-1400 | C=C stretching of the thiophene ring |
| ~1350 | B-O stretching |
| ~1080 | B-C stretching |
| Below 800 | C-Br stretching |

Note: These are approximate values and can vary.[\[12\]](#)[\[13\]](#)

Mass Spectrometry (MS)

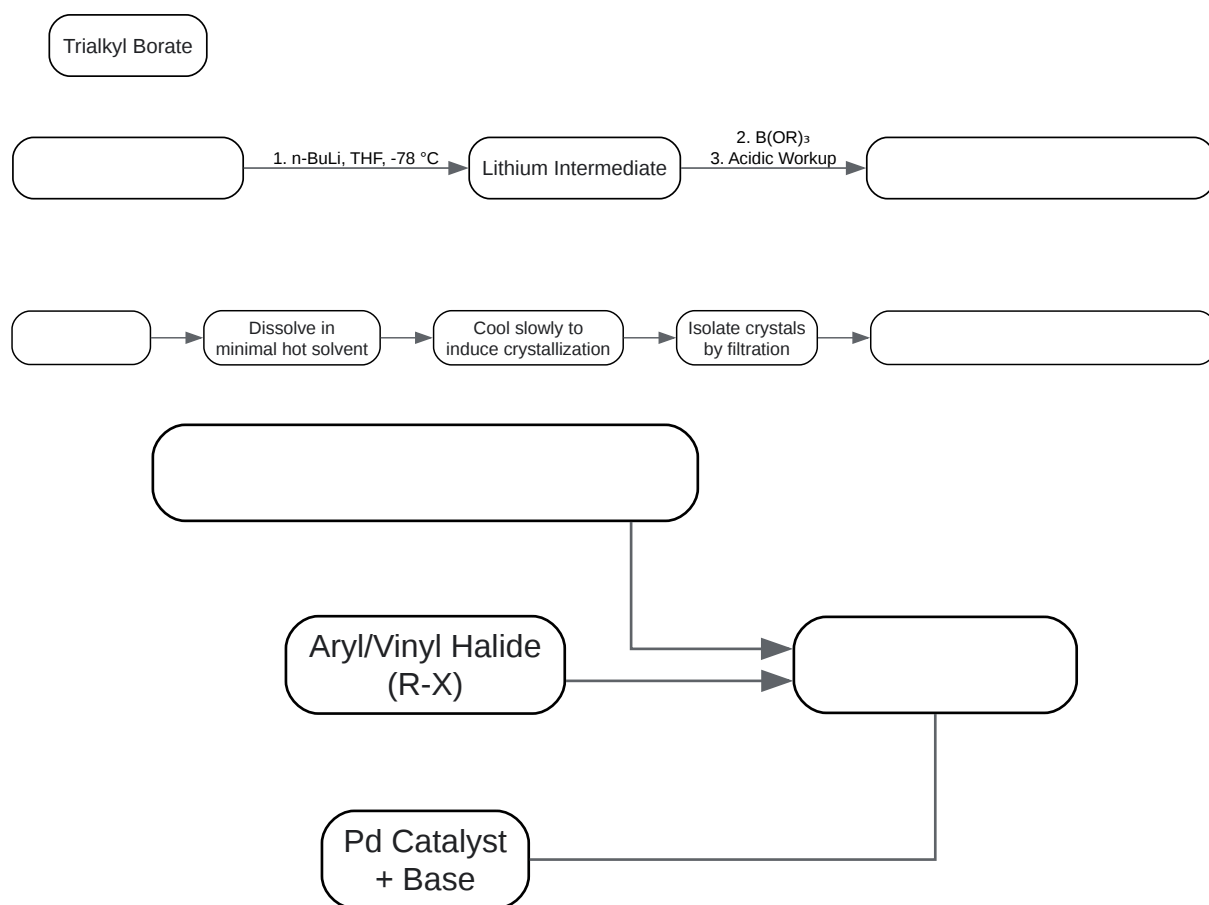
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **(4-Bromothiophen-2-yl)boronic acid**, the molecular ion peak $[\text{M}]^+$ would be expected around m/z 206, with a characteristic isotopic pattern due to the presence of bromine. Dehydration to

form the boroxine (trimeric anhydride) is a common phenomenon in the mass spectrometry of boronic acids and may be observed.^{[14][15][16]}

Experimental Protocols

Synthesis of (4-Bromothiophen-2-yl)boronic acid from 2,4-Dibromothiophene

This synthesis involves a selective metal-halogen exchange followed by reaction with a boron electrophile.



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